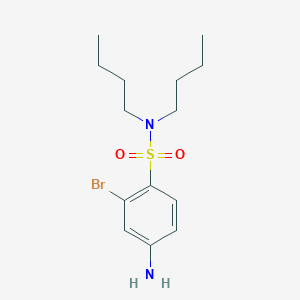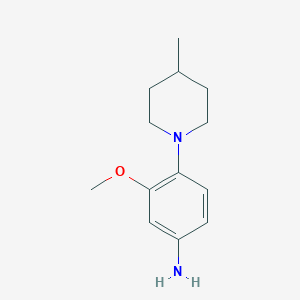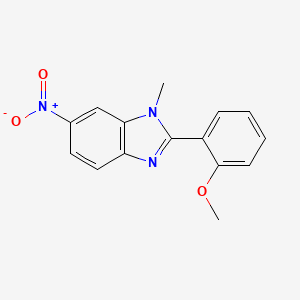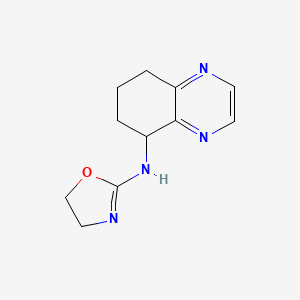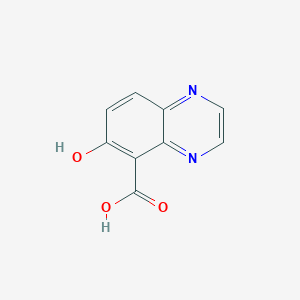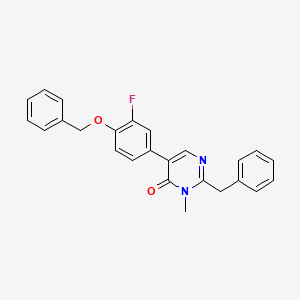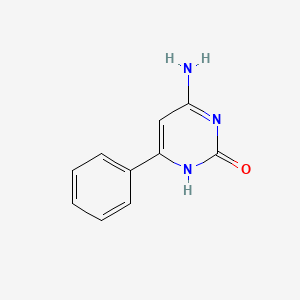
6-Phenylcytosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylcytosin is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. It is a derivative of cytosine, a nucleobase found in DNA and RNA, with a phenyl group attached to its structure. This modification imparts distinct properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylcytosin typically involves the introduction of a phenyl group to the cytosine molecule. One common method is the nucleophilic aromatic substitution reaction, where cytosine is reacted with a phenyl halide in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Phenylcytosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of phenylcytosine derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenylcytosine analogs.
Substitution: The phenyl group in this compound can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenyl halides, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Scientific Research Applications
6-Phenylcytosin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modifying nucleic acids and its effects on genetic expression.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of genetic disorders and cancers.
Industry: this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Phenylcytosin involves its interaction with nucleic acids and proteins. The phenyl group attached to the cytosine base can influence the compound’s binding affinity to DNA and RNA, potentially altering genetic expression and protein synthesis. The molecular targets and pathways involved in these processes are subjects of ongoing research, with studies focusing on the compound’s effects on cellular signaling and gene regulation.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An amino acid with a phenyl group, used in protein synthesis.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with a phenyl group.
Phenylhydrazine: A reagent used in organic synthesis with a phenyl group.
Uniqueness of 6-Phenylcytosin
This compound is unique due to its specific modification of the cytosine base, which imparts distinct properties not found in other phenyl-containing compounds. Its ability to interact with nucleic acids and influence genetic expression sets it apart from other similar compounds, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-amino-6-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
InChI Key |
ZBBJKFYIIRHYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
